1H-naphtho[2,3-d]imidazole-2-thiol
Overview
Description
1H-naphtho[2,3-d]imidazole is a chemical compound with the molecular formula C11H8N2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . This compound is part of the imidazole family, which are known for their wide range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of 1H-naphtho[2,3-d]imidazole consists of a naphthalene ring fused with an imidazole ring . The average mass of this compound is 168.195 Da, and its monoisotopic mass is 168.068741 Da .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Naphtho[1,2‐d]imidazole derivatives, which are related to 1H-naphtho[2,3-d]imidazole-2-thiol, have been developed as deep-blue light-emitting materials for OLEDs. They exhibit superior performance, such as high external quantum efficiency and low turn-on voltage, in single-layer fluorescent OLEDs (Liu et al., 2015).
Colorimetric Sensing of Ions
Imidazole-functionalized receptors containing naphthoquinone, which includes structures related to this compound, have been used for colorimetric sensing of fluoride and cyanide ions. These receptors change color in the presence of these ions, indicating potential applications in ion detection (Manivannan et al., 2013).
Anticonvulsant Agents
1-(Naphthylalkyl)-1H-imidazole derivatives, a class related to this compound, have been shown to possess potent anticonvulsant activity. These compounds have been considered for clinical development and testing in humans (Walker et al., 1981).
Catalysis in Organic Synthesis
Imidazole derivatives, closely related to this compound, have been used as catalysts in the hydration of organonitriles, showcasing their utility in catalytic reactions (Daw et al., 2012).
Luminescent Materials
B(III) complexes with 2-(2-pyridyl)naphtho[b]imidazole, a compound related to this compound, have been synthesized and found to emit bright yellow luminescence. These complexes could have applications in organic electroluminescent devices (Chen et al., 2006).
Thrombopoietin Mimics
Naphtho[1,2-d]imidazole derivatives, akin to this compound, have been identified as thrombopoietin mimics, indicating potential applications in thrombopoiesis modulation (Duffy et al., 2002).
Properties
IUPAC Name |
1,3-dihydrobenzo[f]benzimidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c14-11-12-9-5-7-3-1-2-4-8(7)6-10(9)13-11/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPQKZFRVMYIQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=S)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146790 | |
Record name | 2-Mercaptonaphth(2,3)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24795357 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
10486-42-7 | |
Record name | 1,3-Dihydro-2H-naphth[2,3-d]imidazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10486-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Mercaptonaphth(2,3)imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS000738263 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135810 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Mercaptonaphth(2,3)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-MERCAPTONAPHTH(2,3)IMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R96JF2C0AS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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